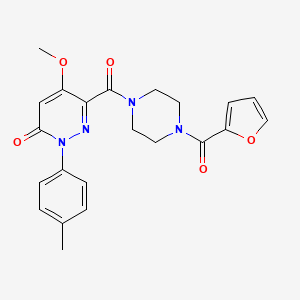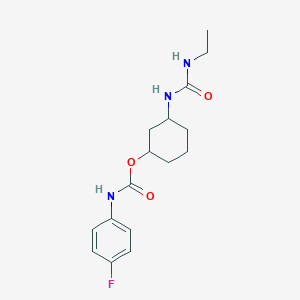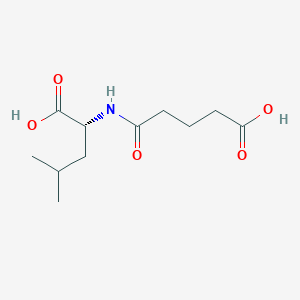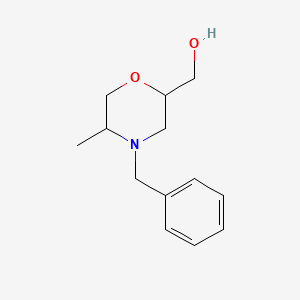
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Agents Development
Research on conformationally constrained butyrophenones, which share structural features with the specified compound, has shown potential in the development of antipsychotic agents. These compounds have been evaluated for their affinity for dopamine and serotonin receptors, indicating their potential as neuroleptic drugs. Studies have focused on in vitro assays for receptor affinity and in vivo assays for antipsychotic potential, providing insight into the structural requirements for activity against these targets (Raviña et al., 2000).
Anti-Influenza Agents
Alkaloids isolated from the mangrove-derived actinomycete Jishengella endophytica, similar in structural motifs to the compound , have shown activity against the influenza A virus subtype H1N1. These findings contribute to the search for new antiviral drugs, especially those with novel mechanisms of action against influenza (Wang et al., 2014).
Novel Synthetic Routes
Studies on the facile synthesis of novel fused pyridazinone skeletons from precursors similar to the compound of interest provide valuable insights into the development of new synthetic methodologies. These methods enable the creation of diverse heterocyclic compounds that could have applications in drug discovery and development (Koza et al., 2013).
Antitumor Activity
The synthesis of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, which shares structural similarities with the given compound, has shown significant antitumor activity against various carcinoma cell lines. This research highlights the potential of such compounds in the development of new anticancer agents (Abou-Elmagd et al., 2016).
Vasorelaxant and Antiplatelet Activities
Research into new pyridazinone derivatives, originating from alkyl furans similar to the target compound, has identified compounds with vasorelaxant and antiplatelet activities. These findings could lead to the development of new therapeutic agents for cardiovascular diseases (Costas et al., 2010).
Propiedades
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-15-5-7-16(8-6-15)26-19(27)14-18(30-2)20(23-26)22(29)25-11-9-24(10-12-25)21(28)17-4-3-13-31-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCUNCYIZMIMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)
![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)




![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
![4-[4-(benzenesulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2918944.png)
